molecular formula C10H9ClN2 B1388898 5-Chloro-2-cyclopropyl-1H-benzimidazole CAS No. 4887-92-7

5-Chloro-2-cyclopropyl-1H-benzimidazole

Cat. No. B1388898
CAS RN: 4887-92-7
M. Wt: 192.64 g/mol
InChI Key: UFIRFTVQXMLAMA-UHFFFAOYSA-N
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Description

5-Chloro-2-cyclopropyl-1H-benzimidazole (CCB) is an important heterocyclic compound with a wide range of potential applications in various fields of research and industry. Benzimidazole derivatives, such as CCB, are widely used to design and synthesize novel bioactive compounds .


Molecular Structure Analysis

The molecular formula of 5-Chloro-2-cyclopropyl-1H-benzimidazole is C10H9ClN2. Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives are complex and involve multiple steps . The reactions often involve the use of various o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization .


Physical And Chemical Properties Analysis

The molecular weight of 5-Chloro-2-cyclopropyl-1H-benzimidazole is 192.64 g/mol. More detailed physical and chemical properties were not found in the search results.

Safety And Hazards

The safety data sheet for 5-Chloro-2-cyclopropyl-1H-benzimidazole indicates that it is intended for scientific research and development only . More detailed safety and hazard information were not found in the search results.

Future Directions

Benzimidazole derivatives have a wide range of biological activities and potential applications as medicinal drugs . The incorporation of benzimidazole nucleus has become a field of high interest to organic and medicinal chemists . Future research on this family of compounds would be beneficial to finding a potent urease inhibitor .

properties

IUPAC Name

6-chloro-2-cyclopropyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c11-7-3-4-8-9(5-7)13-10(12-8)6-1-2-6/h3-6H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFIRFTVQXMLAMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(N2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801280233
Record name 6-Chloro-2-cyclopropyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801280233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-cyclopropyl-1H-benzimidazole

CAS RN

4887-92-7
Record name 6-Chloro-2-cyclopropyl-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4887-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-cyclopropyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801280233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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